De((3,5-dihydroxyhept-6-enoic Acid)N-methyl) Diphenylphosphinyl Rosuvastatin
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Overview
Description
De((3,5-dihydroxyhept-6-enoic Acid)N-methyl) Diphenylphosphinyl Rosuvastatin is a derivative of Rosuvastatin, a well-known statin used to lower cholesterol levels and prevent cardiovascular diseases. This compound is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of Rosuvastatin and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of De((3,5-dihydroxyhept-6-enoic Acid)N-methyl) Diphenylphosphinyl Rosuvastatin involves multiple steps, starting from the basic Rosuvastatin structure. The key steps include:
Formation of the Hept-6-enoic Acid Backbone:
N-Methylation: The nitrogen atom in the structure is methylated using methylating agents like methyl iodide under basic conditions.
Diphenylphosphinylation: The diphenylphosphinyl group is introduced using diphenylphosphine chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducted in large reactors with precise control over temperature and pH.
Purification: Using techniques like crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
De((3,5-dihydroxyhept-6-enoic Acid)N-methyl) Diphenylphosphinyl Rosuvastatin undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diphenylphosphinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phosphinyl derivatives.
Scientific Research Applications
De((3,5-dihydroxyhept-6-enoic Acid)N-methyl) Diphenylphosphinyl Rosuvastatin is used in various scientific research applications:
Chemistry: Studying the reactivity and stability of phosphinyl derivatives.
Biology: Investigating the biological activity and metabolism of Rosuvastatin derivatives.
Medicine: Researching potential therapeutic applications and drug interactions.
Industry: Quality control and analytical studies during the commercial production of Rosuvastatin.
Mechanism of Action
The mechanism of action of De((3,5-dihydroxyhept-6-enoic Acid)N-methyl) Diphenylphosphinyl Rosuvastatin involves inhibition of HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. This inhibition leads to a decrease in cholesterol levels. The compound also interacts with various molecular targets and pathways involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Rosuvastatin: The parent compound, widely used as a cholesterol-lowering agent.
Atorvastatin: Another statin with a similar mechanism of action.
Simvastatin: A statin with a slightly different structure but similar therapeutic effects.
Uniqueness
De((3,5-dihydroxyhept-6-enoic Acid)N-methyl) Diphenylphosphinyl Rosuvastatin is unique due to its specific modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other statins. These modifications can potentially lead to improved efficacy or reduced side effects .
Properties
CAS No. |
371775-72-3 |
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Molecular Formula |
C₂₇H₂₇FN₃O₃PS |
Molecular Weight |
523.56 |
Synonyms |
N-(5-((Diphenylphosphoryl)methyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)methanesulfonamide |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.